Abyssinone IV Abyssinone IV
Brand Name: Vulcanchem
CAS No.: 77263-10-6
VCID: VC0190497
InChI:
SMILES:
Molecular Formula: C25H28O4
Molecular Weight: 392.49

Abyssinone IV

CAS No.: 77263-10-6

Cat. No.: VC0190497

Molecular Formula: C25H28O4

Molecular Weight: 392.49

* For research use only. Not for human or veterinary use.

Abyssinone IV - 77263-10-6

Specification

CAS No. 77263-10-6
Molecular Formula C25H28O4
Molecular Weight 392.49

Introduction

Chemical Structure and Properties

Abyssinone IV belongs to the flavanone subclass of flavonoids, characterized by a 15-carbon skeleton (C6-C3-C6) with prenyl groups (C5H8) attached to the aromatic ring. These prenyl substituents enhance the compound's lipophilicity and bioactivity. The chemical structure features a 7-hydroxy-2-[4-hydroxy-3,5-bis-(3-methylbut-2-enyl)phenyl]chroman-4-one backbone, making it a structurally distinct member of the flavonoid family.

Physical and Chemical Properties

The physical and chemical properties of Abyssinone IV are summarized in Table 1, providing essential information for researchers studying this compound.

Table 1: Physical and Chemical Properties of Abyssinone IV

PropertyValueReference
IUPAC Name7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
CAS Registry Number77263-10-6
Physical StateSolid
InChIInChI=1S/C25H28O4/c1-15(2)5-7-17-11-19(12-18(25(17)28)8-6-16(3)4)23-14-22(27)21-10-9-20(26)13-24(21)29-23/h5-6,9-13,23,26,28H,7-8,14H2,1-4H3
SMILESCC(C)=CCc1cc(C2CC(=O)c3ccc(O)cc3O2)cc(CC=C(C)C)c1O

Natural Sources

Abyssinone IV has been isolated from several plant species belonging to the Erythrina genus (family Fabaceae). These plants have been traditionally used in various medicinal practices across different regions, particularly in Africa.

Plant Sources

The primary natural sources of Abyssinone IV include:

  • Erythrina abyssinica - A deciduous tree found in Eastern and Southern Africa, traditionally used for treating various ailments including malaria, elephantiasis, trachoma, and syphilis .

  • Erythrina addisoniae - Another species of the Erythrina genus reported to contain Abyssinone IV .

  • Erythrina sigmoidea - Contains significant amounts of Abyssinone IV and has been used in traditional medicine for its anti-inflammatory properties .

Traditional Uses of Source Plants

The plants from which Abyssinone IV is isolated have been used in traditional medicine across East, Central, and South African communities to treat various conditions including bacterial and fungal infections, tuberculosis, malaria, HIV/AIDS, diarrhea, cancer, meningitis, inflammatory diseases, and diabetes mellitus .

Synthesis Methods

The synthesis of Abyssinone IV has been achieved through several approaches, with catalytic asymmetric synthesis being particularly significant for obtaining enantiomerically pure compounds.

Asymmetric Synthesis

The first asymmetric synthesis of Abyssinone IV 4′-OMe (a derivative of Abyssinone IV) was reported using quinine- or quinidine-derived thiourea-catalyzed intramolecular conjugate additions of β-keto ester alkylidenes . This method allows for the stereoselective synthesis of both natural and unnatural enantiomers with excellent levels of enantioselectivity.

The key steps in this synthesis include:

  • Knoevenagel condensation between appropriately protected β-keto esters and aldehydes to form alkylidenes.

  • Catalytic asymmetric cyclization using thiourea catalysts.

  • Decarboxylation and deprotection to yield the final compound.

This approach is particularly valuable as it provides access to both the natural (S)-configuration and the unnatural (R)-configuration with high stereoselectivity, enabling structure-activity relationship studies .

Biological Activities

Abyssinone IV exhibits a diverse range of biological activities, making it a compound of significant interest for potential therapeutic applications.

Anticancer Properties

Abyssinone IV has demonstrated significant cytotoxic effects against various cancer cell lines. Table 2 presents data on its inhibitory effects against different cancer cell types.

Table 2: Cytotoxic Effects of Abyssinone IV and Related Compounds on Cancer Cell Lines

Cell LineTypeIC50 (μM)% Inhibition at 20 μMReference
DU145Prostate cancer15.375%
PC3Prostate cancer12.580%
HepG2Liver cancer18.770%
MCF-7Breast cancer10.285%

Studies have shown that Abyssinone IV induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential. This pro-apoptotic activity makes it a potentially valuable compound for anticancer drug development.

Antimicrobial Properties

Abyssinone IV has demonstrated antimicrobial activity against various pathogens, particularly Gram-positive bacteria. Its mechanism involves targeting bacterial membranes, causing hyperpolarization, and inhibiting DNA/RNA/protein synthesis.

Antiplasmodial Properties

Research has shown that Abyssinone IV exhibits antiplasmodial activity, with notable synergistic effects when combined with artemisinin against Plasmodium falciparum, the parasite responsible for malaria. This synergistic activity could be valuable for developing combination therapies for drug-resistant malaria.

Anti-inflammatory Properties

Abyssinone IV has shown anti-inflammatory activities through inhibition of pro-inflammatory cytokine production and reduction of oxidative stress. These properties make it potentially useful for treating inflammatory conditions.

Antioxidant Properties

The compound exhibits antioxidant properties through free radical scavenging and enhancement of antioxidant enzyme activities . Its ability to combat oxidative stress contributes to its protective effects in various disease models.

Mechanism of Action

Abyssinone IV exerts its biological effects through multiple molecular mechanisms, targeting different cellular pathways depending on the biological context.

Cytotoxicity Mechanisms

In cancer cells, Abyssinone IV induces apoptosis through:

  • Activation of caspase enzymes

  • Disruption of mitochondrial membrane potential

  • Induction of mitochondrial-dependent apoptotic pathways

Antimicrobial Mechanisms

Against bacterial pathogens, Abyssinone IV acts by:

  • Disrupting bacterial cell membranes

  • Inhibiting macromolecular biosynthesis (DNA, RNA, protein)

  • Causing membrane hyperpolarization

Anti-inflammatory Mechanisms

The anti-inflammatory effects include:

  • Inhibition of pro-inflammatory cytokine production

  • Reduction of oxidative stress

  • Potential modulation of inflammatory signaling pathways

Comparison with Similar Compounds

Abyssinone IV shares structural similarities with other flavonoids isolated from Erythrina species. Understanding these similarities and differences provides valuable insights into structure-activity relationships.

Table 3: Comparison of Abyssinone IV with Structurally Related Compounds

CompoundStructural CharacteristicsKey BioactivitiesDistinguishing FeaturesReference
Abyssinone IIPrenylated flavanone with different hydroxylation patternPotent antibacterial activity against Gram-positive pathogens (MIC: 12.5–25 µg/mL for S. aureus and E. faecalis)Less active against Plasmodium compared to Abyssinone IV
Abyssinone VAdditional oxygen functionalityAnticancer, anti-inflammatory activitiesContains a 4'-hydroxyl group instead of a prenyl group
Taxifolin (Dihydroquercetin)Non-prenylated flavanonol with similar hydroxylation patternsAnti-inflammatory and antioxidant propertiesLacks significant antimicrobial efficacy
HesperetinMethoxylated flavanoneModulates NF-κB and Nrf2 pathwaysDifferent mechanism compared to Abyssinone IV's caspase-dependent apoptosis

Research Applications

Abyssinone IV has potential applications across various research fields, including medicinal chemistry, cancer research, and infectious disease studies.

Drug Development

The diverse biological activities of Abyssinone IV make it a valuable scaffold for developing new therapeutic agents. Its ability to target multiple disease-related pathways suggests potential applications in:

  • Cancer therapeutics - Especially for hormone-dependent cancers like prostate and breast cancer

  • Antimicrobial agents - Particularly against Gram-positive bacterial infections

  • Anti-inflammatory drugs - For conditions involving chronic inflammation

Chemical Biology

As a model molecule, Abyssinone IV provides insights into:

  • Flavonoid pharmacology and structure-activity relationships

  • Natural product synthesis methodologies

  • Enantioselective catalysis applications

Current Research Challenges

Despite the promising properties of Abyssinone IV, several challenges remain in its research and development:

  • Limited availability from natural sources necessitates efficient synthetic methods

  • Complete elucidation of all molecular targets and mechanisms of action

  • Pharmacokinetic and bioavailability optimization for potential therapeutic applications

  • Development of more comprehensive structure-activity relationship data

Analytical Methodologies

For researchers working with Abyssinone IV, several analytical approaches are recommended:

Isolation and Characterization

For initial identification and characterization of Abyssinone IV in plant extracts, a combination of chromatographic techniques (HPLC, TLC) coupled with spectroscopic methods (UV-Vis, NMR, MS) is recommended. Validation of purity should be done through comparative analysis with synthetic standards.

Biological Activity Assessment

For evaluating cytotoxicity and selectivity, researchers should use cell lines relevant to the target disease, include appropriate positive controls, and normalize data to cell viability assays. Dose-response curves should span 3–5 log concentrations with triplicate runs to ensure statistical significance.

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